molecular formula C34H44N2O8 B13721961 DBCO-NHCO-PEG4-t-butyl ester

DBCO-NHCO-PEG4-t-butyl ester

Cat. No.: B13721961
M. Wt: 608.7 g/mol
InChI Key: YSNXYYQVJQQNMB-UHFFFAOYSA-N
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Description

DBCO-NHCO-PEG4-t-butyl ester is a multifunctional reagent that combines several functional groups, including Dibenzocyclooctyne (DBCO), polyethylene glycol (PEG4), and t-butyl ester. This compound is primarily used in bioorthogonal chemistry and molecular modification due to its ability to form stable covalent bonds with azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-NHCO-PEG4-t-butyl ester involves multiple steps. The DBCO group is typically synthesized through a series of organic reactions, including cycloaddition and deprotection steps. The PEG4 spacer is introduced to improve solubility and stability, while the t-butyl ester serves as a protecting group that can be removed under specific conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale organic synthesis techniques. The process includes the preparation of intermediate compounds, purification through chromatography, and final product isolation. The compound is then tested for purity and stability before being packaged for distribution .

Mechanism of Action

The mechanism of action of DBCO-NHCO-PEG4-t-butyl ester involves its ability to form stable covalent bonds with azide groups through a copper-free click chemistry reaction. The DBCO group is highly reactive towards azides, forming triazole linkages that are stable and biocompatible. The PEG4 spacer improves solubility and reduces steric hindrance, while the t-butyl ester can be deprotected to expose reactive functional groups for further modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DBCO-NHCO-PEG4-t-butyl ester is unique due to its combination of functional groups that allow for versatile applications in bioorthogonal chemistry and molecular modification. The presence of the t-butyl ester group provides additional protection and reactivity options compared to similar compounds .

Properties

Molecular Formula

C34H44N2O8

Molecular Weight

608.7 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C34H44N2O8/c1-34(2,3)44-33(39)16-19-41-21-23-43-25-24-42-22-20-40-18-15-31(37)35-17-14-32(38)36-26-29-10-5-4-8-27(29)12-13-28-9-6-7-11-30(28)36/h4-11H,14-26H2,1-3H3,(H,35,37)

InChI Key

YSNXYYQVJQQNMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31

Origin of Product

United States

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